[(1-Methyl-1H-pyrrol-2-yl)methyl](propyl)amine hydrochloride
Description
(1-Methyl-1H-pyrrol-2-yl)methylamine hydrochloride is a secondary amine hydrochloride featuring a pyrrole-derived substituent. Its IUPAC name reflects a 1-methylpyrrole ring attached via a methylene bridge to a propylamine group, with a hydrochloric acid counterion. The compound is cataloged under identifiers such as MFCD07109682 and is structurally characterized by its heteroaromatic pyrrole moiety, which may confer unique electronic and steric properties .
Properties
IUPAC Name |
N-[(1-methylpyrrol-2-yl)methyl]propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2.ClH/c1-3-6-10-8-9-5-4-7-11(9)2;/h4-5,7,10H,3,6,8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRLNYHMDBQJRLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC=CN1C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-1H-pyrrol-2-yl)methylamine hydrochloride typically involves the reaction of 1-methyl-1H-pyrrole with propylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of (1-Methyl-1H-pyrrol-2-yl)methylamine hydrochloride may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The compound is then purified using techniques such as crystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-1H-pyrrol-2-yl)methylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C10H19ClN2
- Molecular Weight : Approximately 202.72 g/mol
- Structure : The compound features a pyrrole ring substituted with a methyl group and a propylamine side chain.
Chemistry
In the field of chemistry, (1-Methyl-1H-pyrrol-2-yl)methylamine hydrochloride serves as a building block in the synthesis of more complex molecules. It acts as a reagent in various chemical reactions, facilitating the development of new compounds with diverse functionalities.
Biology
Research has indicated that this compound exhibits significant biological activity:
- Antimicrobial Properties : Studies have shown that it effectively inhibits the growth of various bacterial and fungal strains. For instance, the minimal inhibitory concentrations (MICs) against common pathogens are as follows:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Candida albicans | 64 |
This suggests potential applications in treating infections.
- Neuroprotective Effects : Investigations into its neuroprotective properties indicate that it may reduce dopamine depletion in neuronal models exposed to neurotoxins. This effect is linked to its influence on monoamine oxidase activity, making it relevant for research on neurodegenerative diseases.
Medicine
The compound is under investigation for its therapeutic potential:
- Anticancer Potential : Preliminary studies have demonstrated that (1-Methyl-1H-pyrrol-2-yl)methylamine hydrochloride can inhibit the growth of various cancer cell lines, including those resistant to traditional therapies. The mechanism appears to involve inducing apoptosis in cancer cells.
Study 1: Antimicrobial Efficacy
A comprehensive study evaluated the antimicrobial activity of (1-Methyl-1H-pyrrol-2-yl)methylamine hydrochloride against common pathogens. The results indicated effective inhibition comparable to established antibiotics, highlighting its potential as an alternative treatment option.
Study 2: Neuroprotective Activity
In another study focusing on neuroprotection, the compound was administered to murine models exposed to neurotoxins. The results showed a significant reduction in dopamine depletion compared to control groups, suggesting its potential as a neuroprotective agent.
Mechanism of Action
The mechanism of action of (1-Methyl-1H-pyrrol-2-yl)methylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs
The following compounds share structural motifs with the target molecule, differing primarily in substituent groups:
| Compound Name | Substituent Groups | Molecular Formula | Molecular Weight (g/mol) | Database Identifiers |
|---|---|---|---|---|
| (1-Methyl-1H-pyrrol-2-yl)methylamine hydrochloride (Target) | Pyrrole (1-methyl), propyl | C₉H₁₈ClN₂ | 189.45 | MFCD07109682 |
| 3-(1H-1,3-Benzodiazol-2-yl)propylamine hydrochloride | Benzodiazole, methyl, propyl | C₁₁H₁₆ClN₃ | 225.73 | Not specified in evidence |
| (1-Methyl-1H-pyrrol-2-yl)methylamine hydrochloride | Pyrrole (1-methyl), iso-butyl | C₁₀H₂₀ClN₂ | 203.45 | MFCD07109689 |
Structural and Functional Differences
Aromatic Core
- Target Compound : The 1-methylpyrrole ring introduces a five-membered heteroaromatic system with moderate electron-richness due to the nitrogen atom. This may enhance solubility in polar solvents compared to purely hydrocarbon analogs.
- This could improve binding affinity in receptor-targeted applications but reduce solubility .
Alkyl Chain Modifications
- Propyl vs. Iso-butyl : The iso-butyl chain in MFCD07109689 () introduces branching, which typically enhances lipophilicity and metabolic stability compared to the linear propyl group in the target compound. This modification may influence membrane permeability in biological systems .
- Methyl vs. Propyl: The benzodiazole analog substitutes the pyrrole with a benzodiazole group and replaces the propyl chain with a shorter methyl group.
Electronic Effects
Research Findings and Implications
Limitations in Available Data
- Physicochemical Properties : Solubility, melting points, and stability data are absent, limiting direct functional comparisons.
Biological Activity
(1-Methyl-1H-pyrrol-2-yl)methylamine hydrochloride is an organic compound that has garnered attention in scientific research for its potential biological activities. This article provides a comprehensive overview of the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 202.72 g/mol. Its structure features a propyl group connected to a 1-methyl-1H-pyrrol-2-yl moiety via a methylamine linkage. This unique configuration may contribute to its biological activities, particularly in medicinal chemistry and biochemistry.
The biological activity of (1-Methyl-1H-pyrrol-2-yl)methylamine hydrochloride is thought to involve interactions with various molecular targets, including receptors and enzymes. These interactions can modulate biochemical pathways, leading to diverse biological effects. Current research is focused on elucidating the specific molecular targets and pathways involved in the compound's action.
Antimicrobial Properties
Research indicates that (1-Methyl-1H-pyrrol-2-yl)methylamine hydrochloride exhibits significant antimicrobial activity. It has been studied for its efficacy against various bacterial and fungal strains, suggesting potential applications in treating infections.
Neuroprotective Effects
Some studies have explored the neuroprotective properties of this compound, particularly in relation to dopamine depletion in neuronal models. It has been shown to influence monoamine oxidase activity, which could be relevant for neurodegenerative disease research .
Anticancer Potential
Preliminary investigations into the anticancer properties of (1-Methyl-1H-pyrrol-2-yl)methylamine hydrochloride have revealed promising results. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including those resistant to traditional therapies. The compound's mechanism may involve inducing apoptosis in cancer cells .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of (1-Methyl-1H-pyrrol-2-yl)methylamine hydrochloride against common pathogens. The results indicated that the compound effectively inhibited bacterial growth with minimal inhibitory concentrations (MICs) comparable to established antibiotics.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Candida albicans | 64 |
Study 2: Neuroprotective Activity
In another study focusing on neuroprotection, (1-Methyl-1H-pyrrol-2-yl)methylamine hydrochloride was administered to murine models exposed to neurotoxins. The results showed a significant reduction in dopamine depletion compared to control groups, indicating its potential as a neuroprotective agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
